What is the function of the Serrate protein in Drosophila wing development?
What is the function of the Serrate protein in Drosophila wing development?
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the function of the Serrate (Ser) protein, a key signaling molecule in the development of the Drosophila melanogaster wing. We will explore its critical role in the Notch signaling pathway, the establishment of the dorsal-ventral (D/V) compartment boundary, and the subsequent regulation of genes that orchestrate wing morphogenesis. This document details the underlying molecular mechanisms, presents quantitative data from key studies, and provides detailed experimental protocols for investigating Serrate's function.
Core Function of Serrate in Wing Development
Serrate is a transmembrane protein that acts as a ligand for the Notch receptor.[1][2] Its primary function in wing development is to mediate cell-cell communication, which is essential for the proper patterning and growth of the wing imaginal disc, the larval precursor to the adult wing.
Establishment of the Dorsal-Ventral Boundary
The developing wing imaginal disc is divided into two compartments: dorsal and ventral. The interface between these two compartments, the D/V boundary, acts as an organizing center, directing the growth and patterning of the entire wing. Serrate is predominantly expressed in the dorsal compartment of the wing disc.[1][3][4] Here, it interacts with the Notch receptor on adjacent ventral cells. This interaction activates the Notch signaling pathway in the ventral boundary cells.
Concurrently, another Notch ligand, Delta, is expressed in the ventral compartment and signals to Notch-expressing cells in the dorsal boundary.[5] This bidirectional signaling, with Serrate from the dorsal side and Delta from the ventral side, is crucial for precisely defining the D/V boundary.[5]
Activation of Downstream Signaling
The activation of Notch at the D/V boundary by Serrate and Delta leads to the expression of several key target genes, including wingless (wg) and cut.[1][6][7] Wingless, a secreted signaling molecule, diffuses from the D/V boundary and acts as a morphogen, providing positional information to surrounding cells and promoting their proliferation and differentiation.[1] The expression of cut, a homeobox-containing transcription factor, is essential for specifying the identity of the wing margin cells.[6][7]
The intricate interplay between Serrate, Notch, Delta, Wingless, and Cut establishes a robust signaling network that ensures the proper formation of the wing margin and the overall patterning of the wing blade.
Serrate-Notch Signaling Pathway
The interaction between Serrate and Notch initiates a well-defined signaling cascade.
Quantitative Data on Serrate Function
The following tables summarize quantitative and qualitative data from studies on Serrate function in Drosophila wing development.
Table 1: Phenotypes of Serrate Mutant Alleles
| Allele | Genotype | Wing Phenotype | Reference |
| SerD | Heterozygous (SerD/+) | Notched wing margins, thickened veins (L3 and L5), missing marginal bristles. | [8] |
| SerD | Homozygous (SerD/SerD) | Enhanced notched phenotype compared to heterozygote, reduced alula. | [8] |
| Ser loss-of-function | Homozygous null | Larval lethality; escapers have severely reduced or absent wings and halteres. | [9][10] |
Table 2: Effects of Altered Serrate Expression on Downstream Targets and Wing Morphology
| Experimental Condition | Effect on wingless (wg) expression | Effect on cut (ct) expression | Adult Wing Phenotype | Reference |
| Ectopic Serrate expression in the ventral compartment | Ectopic induction | Ectopic induction | Outgrowths of ventral wing tissue, formation of additional wing margins. | [11] |
| Ectopic Serrate expression in the wing margin | Repression | Repression | Scalloping of the wing margin. | [3][4] |
| Loss of Serrate function | Loss of expression at the D/V boundary | Loss of expression at the wing margin | Absence of wings. | [9][11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of Serrate's function. Below are protocols for key experiments.
FLP/FRT-Mediated Clonal Analysis
This technique is used to generate patches of homozygous mutant cells (clones) in an otherwise heterozygous organism, allowing for the analysis of gene function in a specific tissue.
Objective: To generate Serrate null mutant clones in the wing imaginal disc to study its cell-autonomous and non-autonomous functions.
Materials:
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Drosophila stocks:
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y w hs-flp; FRT42D, ubi-GFP / CyO
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FRT42D, Ser- / CyO (where Ser- is a recessive lethal allele of Serrate)
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Standard fly food
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Incubators at 25°C and 37°C
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Dissection tools (forceps, tungsten needles)
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Phosphate-buffered saline (PBS)
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Fixative (e.g., 4% paraformaldehyde in PBS)
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Mounting medium
Protocol:
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Crosses: Set up a cross between y w hs-flp; FRT42D, ubi-GFP / CyO and FRT42D, Ser- / CyO flies.
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Egg Laying and Larval Development: Allow the flies to lay eggs for 24-48 hours and then remove the parental flies. Rear the progeny at 25°C.
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Induction of Clones: 48-72 hours after egg laying, heat-shock the larvae at 37°C for 1 hour. This induces the expression of the FLP recombinase, which will catalyze recombination between the FRT sites.
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Larval Dissection: Allow the larvae to develop to the late third instar stage. Dissect the wing imaginal discs in PBS.
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Fixation and Staining: Fix the imaginal discs in 4% paraformaldehyde for 20 minutes at room temperature. Wash three times with PBS containing 0.1% Triton X-100 (PBT). If desired, perform antibody staining to visualize specific proteins.
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Mounting and Imaging: Mount the discs in a suitable mounting medium. Image the discs using a confocal microscope. Ser-/Ser- clones will be identifiable by the absence of GFP expression (twin spots of GFP-positive cells will mark the wild-type sister clones).
In Situ Hybridization for Serrate mRNA Detection
This method is used to visualize the spatial expression pattern of a specific mRNA within a tissue.
Objective: To detect the localization of Serrate mRNA in third instar wing imaginal discs.
Materials:
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DIG-labeled antisense RNA probe for Serrate
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Third instar larvae
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Dissection buffer (PBS)
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Fixative (4% paraformaldehyde in PBS)
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Hybridization buffer
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Wash buffers (PBT)
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Anti-DIG antibody conjugated to alkaline phosphatase (AP)
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NBT/BCIP substrate for AP
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Microscope slides and coverslips
Protocol:
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Probe Synthesis: Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe for Serrate using an in vitro transcription kit.
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Tissue Dissection and Fixation: Dissect wing imaginal discs from third instar larvae in PBS. Fix immediately in 4% paraformaldehyde for 20-30 minutes on ice.
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Permeabilization and Prehybridization: Wash the fixed discs with PBT. Permeabilize with a proteinase K treatment. Prehybridize the discs in hybridization buffer for at least 1 hour at 55-65°C.
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Hybridization: Replace the prehybridization buffer with hybridization buffer containing the DIG-labeled Serrate probe. Incubate overnight at 55-65°C.
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Washes: Perform a series of stringent washes with pre-warmed wash buffers to remove the unbound probe.
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Immunodetection: Block the discs in a blocking solution (e.g., PBT with 5% normal goat serum). Incubate with an anti-DIG-AP antibody overnight at 4°C.
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Colorimetric Reaction: Wash the discs to remove the unbound antibody. Equilibrate in AP buffer and then add the NBT/BCIP substrate. The color reaction will produce a purple precipitate where the Serrate mRNA is located.
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Mounting and Observation: Stop the reaction by washing with PBT. Mount the discs on a slide and observe under a light microscope.
Experimental Workflow for Investigating Serrate Function
The following diagram illustrates a typical workflow for studying the role of Serrate in wing development.
References
- 1. Serrate signals through Notch to establish a Wingless-dependent organizer at the dorsal/ventral compartment boundary of the Drosophila wing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serrate/Notch Signaling Regulates the Size of the Progenitor Cell Pool in Drosophila Imaginal Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenotypic and molecular characterization of SerD, a dominant allele of the Drosophila gene Serrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenotypic and Molecular Characterization of Ser(d), a Dominant Allele of the Drosophila Gene Serrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delta is a ventral to dorsal signal complementary to Serrate, another Notch ligand, in Drosophila wing formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The function and regulation of cut expression on the wing margin of Drosophila: Notch, Wingless and a dominant negative role for Delta and Serrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] The function and regulation of cut expression on the wing margin of Drosophila: Notch, Wingless and a dominant negative role for Delta and Serrate. | Semantic Scholar [semanticscholar.org]
- 8. journals.biologists.com [journals.biologists.com]
- 9. The Serrate locus of Drosophila and its role in morphogenesis of the wing imaginal discs: control of cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Distinct functions of the Drosophila genes Serrate and Delta revealed by ectopic expression during wing development - PubMed [pubmed.ncbi.nlm.nih.gov]
